Technical Profile: 3-Bromo-5-chloro-1,2,4-thiadiazole Hydrochloride
Technical Profile: 3-Bromo-5-chloro-1,2,4-thiadiazole Hydrochloride
The Orthogonal Scaffold for Precision Medicinal Chemistry
Executive Summary
3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride (CAS 1956355-50-2) represents a high-value "orthogonal" scaffold in modern drug discovery. Unlike symmetrical heterocycles, this compound offers two distinct electrophilic sites with disparate reactivity profiles: the hyper-active C5-chlorine and the latent C3-bromine. This asymmetry allows researchers to perform sequential, regioselective functionalization—reacting the C5 position via Nucleophilic Aromatic Substitution (
This guide provides an in-depth analysis of its chemical behavior, synthesis pathways, and handling protocols, designed to help medicinal chemists maximize yield and selectivity.
Chemical Identity & Physical Profile[1][2][3][4][5]
The hydrochloride salt form (CAS 1956355-50-2) is preferred over the free base (CAS 37159-60-7) for its enhanced shelf stability and crystallinity, which simplifies handling and weighing in high-throughput synthesis.
| Property | Specification |
| IUPAC Name | 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride |
| CAS Number (Salt) | 1956355-50-2 |
| CAS Number (Free Base) | 37159-60-7 |
| Molecular Formula | |
| Molecular Weight | 235.92 g/mol (Salt); 199.46 g/mol (Free Base) |
| Physical State | Off-white to pale yellow crystalline solid (Salt) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in non-polar solvents |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Argon/Nitrogen) |
Reactivity & Functionalization Strategy
The core value of this scaffold lies in the electronic differentiation between the C5 and C3 positions. The 1,2,4-thiadiazole ring is electron-deficient, but the electron density is not distributed evenly.
The Orthogonal Reactivity Map
The C5 position, flanked by both sulfur and nitrogen, is significantly more electron-deficient than C3. Consequently, the C5-chlorine is an excellent leaving group for
Figure 1: Orthogonal reactivity map illustrating the sequential functionalization strategy. The C5-Cl site reacts first under nucleophilic conditions, leaving the C3-Br site intact for subsequent cross-coupling.
Mechanistic Insight[5][6]
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Site 1 (C5-Cl): The C5 carbon is highly activated due to the inductive effect of the adjacent nitrogen and sulfur atoms. It reacts readily with amines, thiols, and alkoxides at room temperature or mild heating (40-60°C).
-
Critical Note: If using the HCl salt, you must include an extra equivalent of base (e.g., DIPEA,
) to neutralize the HCl before the nucleophile can attack.
-
-
Site 2 (C3-Br): The C3 position is less electrophilic. The C-Br bond is stronger and sterically less accessible than C5. It typically requires Pd(0) or Pd(II) catalysis to undergo oxidative addition. This reaction is best performed after C5 functionalization to avoid competitive side reactions.
Synthesis & Manufacturing Protocol
While the hydrochloride salt is commercially available, understanding its genesis is crucial for troubleshooting impurities. The most robust synthesis involves the Sandmeyer reaction starting from 3-bromo-1,2,4-thiadiazol-5-amine.
Synthesis Workflow (Sandmeyer Route)
This route ensures high regiocontrol, placing the chlorine specifically at C5.
Figure 2: Step-by-step synthesis workflow from the amino-precursor to the stable hydrochloride salt.
Experimental Protocol (Self-Validating)
Step 1: Diazotization & Chlorination
-
Setup: Charge a reaction vessel with 3-bromo-1,2,4-thiadiazol-5-amine (1.0 eq) and concentrated HCl (excess). Cool to -5°C.
-
Activation: Dropwise add aqueous
(1.2 eq) while maintaining temperature < 0°C. Validation: The solution should turn yellow/orange, indicating diazonium formation. -
Substitution: Add CuCl (catalytic) dissolved in HCl. Allow the mixture to warm to room temperature. Validation: Evolution of nitrogen gas bubbles confirms the displacement of the diazo group.
-
Workup: Extract with DCM or EtOAc. Wash with water and brine. Dry over
and concentrate to obtain the Free Base (CAS 37159-60-7).
Step 2: Salt Formation (Critical for Stability)
-
Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane.
-
Cool to 0°C.
-
Slowly add 4M HCl in dioxane (1.1 eq).
-
The hydrochloride salt will precipitate as a white/off-white solid. Filter and dry under vacuum.
Handling, Stability & Safety
Stability & Storage
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Hygroscopicity: The HCl salt is hygroscopic. Exposure to moisture can lead to hydrolysis, reverting it to the free base or degrading the thiadiazole ring.
-
Temperature: Store at -20°C. The free base has a low melting point (~24°C) and can be volatile; the salt form mitigates this volatility but requires cold storage to prevent slow decomposition.
-
Incompatibility: Avoid strong bases (unless intended for reaction) and strong oxidizing agents.[1]
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.[2]
Applications in Drug Discovery
This scaffold is particularly prominent in the development of:
-
Covalent Inhibitors: The C5-Cl group can be displaced by cysteine residues in proteins, making it a candidate for targeted covalent inhibition (e.g., HDAC8 inhibitors) [1].
-
OLED Materials: Used as an electron-deficient component in emissive layers [2].
-
Fragment-Based Drug Design (FBDD): The low molecular weight and distinct vectors for substitution make it an ideal fragment for screening.
References
-
3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 2022.[3]
-
3-Bromo-5-chloro-1,2,4-thiadiazole Chemical Properties and Uses. ChemicalBook, 2024.
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles. The Journal of Organic Chemistry, 2023. (Contextual reference for thiadiazole regioselectivity).
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, Thieme. (General synthesis background).
